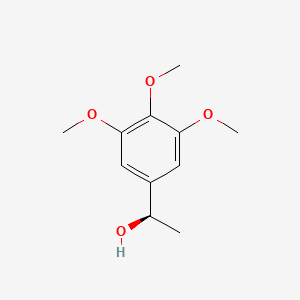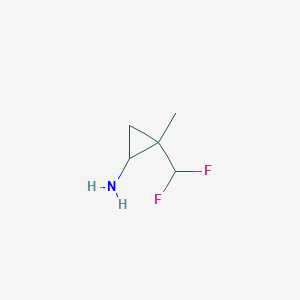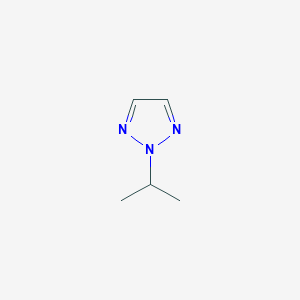![molecular formula C10H9F3O3 B15320809 methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B15320809.png)
methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate is a synthetic compound belonging to the class of benzoate esters. It has a molecular formula of C10H9F3O3 and a molecular weight of 234.2 g/mol. This compound is characterized by the presence of a trifluoromethyl group, which plays a significant role in its chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methyl trifluoroacetate under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted benzoates .
Applications De Recherche Scientifique
Methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its trifluoromethyl group, which enhances the pharmacokinetic properties of drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Ethyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group directly attached to the benzene ring, differing in reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity. These characteristics make it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H9F3O3 |
|---|---|
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5,8,14H,1H3/t8-/m1/s1 |
Clé InChI |
PLJUNKFWSHGRNI-MRVPVSSYSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)[C@H](C(F)(F)F)O |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Chloro-6-(trifluoromethyl)phenyl]hydrazine](/img/structure/B15320737.png)

![1-[(3-Methoxy-2-methylphenyl)methyl]piperazine](/img/structure/B15320752.png)

![2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15320759.png)




![Tert-butyl1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15320789.png)



![2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate](/img/structure/B15320819.png)
